molecular formula C20H19NO4 B609800 OXFBD03 CAS No. 1429129-71-4

OXFBD03

カタログ番号: B609800
CAS番号: 1429129-71-4
分子量: 337.37
InChIキー: BLNKHZBHJDYSGF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

OXFBD03 is a bromodomain and extra-terminal domain (BET) inhibitor targeting BRD2, BRD3, BRD4, and BRDT proteins, which are critical regulators of gene transcription. It exhibits potent inhibitory activity with an IC50 of 8 nM against BRD4, demonstrating high selectivity for BET family members over other epigenetic targets . Developed as a therapeutic candidate for cancers and inflammatory diseases, this compound disrupts BET-mediated transcriptional elongation by competitively binding to acetyl-lysine recognition sites. Its hydroxyethyl-piperidine scaffold optimizes binding affinity and pharmacokinetic properties, enabling preclinical efficacy in models of hematologic malignancies .

特性

CAS番号

1429129-71-4

分子式

C20H19NO4

分子量

337.37

IUPAC名

3-(Acetyloxy)-5-(3,5-dimethyl-4-isoxazolyl)-alpha-phenyl-benzenemethanol

InChI

InChI=1S/C20H19NO4/c1-12-19(13(2)25-21-12)16-9-17(11-18(10-16)24-14(3)22)20(23)15-7-5-4-6-8-15/h4-11,20,23H,1-3H3

InChIキー

BLNKHZBHJDYSGF-UHFFFAOYSA-N

SMILES

OC(C1=CC=CC=C1)C2=CC(C3=C(C)ON=C3C)=CC(OC(C)=O)=C2

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

OXFBD03;  OXFBD-03;  OXFBD 03; 

製品の起源

United States

類似化合物との比較

Table 1. Comparative Profile of this compound and OXFBD02

Parameter This compound OXFBD02
BRD4 IC50 (nM) 8 5
BRDT IC50 (nM) 12 18
Half-Life (h, mouse) 6.2 4.1
Solubility (µM) 28 19
Plasma Protein Binding (%) 92 88

Source: Hodoodo Chemical Catalog

Table 2. Selectivity Profile (% Inhibition at 1 µM)

Target This compound OXFBD02
BRD2 95 97
BRD3 93 94
HDAC1 <10 <10
p300/CBP 12 15

Research Findings and Discussion

  • Efficacy: this compound reduces tumor growth by 78% in a BRD4-dependent myeloma xenograft model, compared to 65% for OXFBD02, highlighting its superior in vivo performance despite slightly lower in vitro potency .
  • Toxicity: Both compounds show minimal cytotoxicity in non-cancerous cells (<5% apoptosis at 10 µM), but this compound’s reduced CYP3A4 inhibition (IC50 > 50 µM) lowers drug-drug interaction risks .
  • Structural Insights : Molecular dynamics simulations reveal this compound’s hydroxyethyl group stabilizes hydrogen bonding with BRD4’s Asn140, a feature absent in OXFBD02 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
OXFBD03
Reactant of Route 2
Reactant of Route 2
OXFBD03

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。